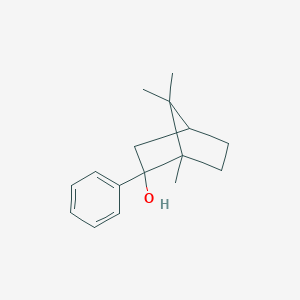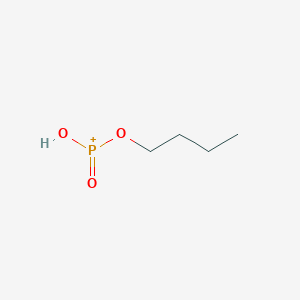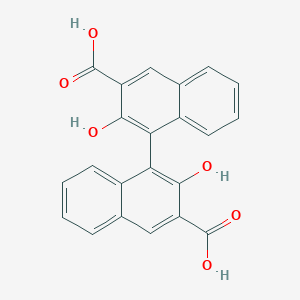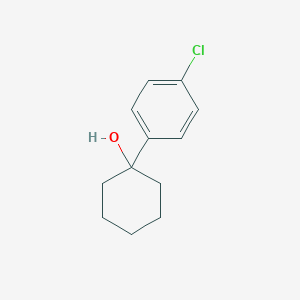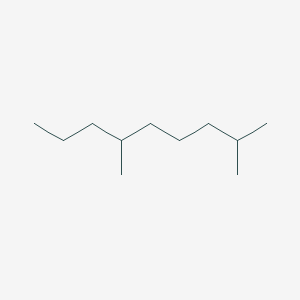
2,6-Dimethylnonane
Overview
Description
2,6-Dimethylnonane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, specifically a dimethyl derivative of nonane. This compound is characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of the nonane chain. It is a colorless liquid at room temperature and is primarily used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylnonane can be synthesized through several methods:
Alkylation of Nonane: One common method involves the alkylation of nonane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where nonane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrocarbon Cracking: Another method involves the cracking of larger hydrocarbons, where high temperatures and pressures break down complex hydrocarbons into simpler ones, including this compound.
Industrial Production Methods:
Extraction from Paraffin: Industrially, this compound can be extracted from paraffin wax. The process involves distillation and fractionation of paraffin at high temperatures to isolate the desired compound.
Alkylation Reactions: Large-scale production often employs alkylation reactions using octane, hydrogen, and ethylene oxide to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction for this compound, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 2,6-dimethylnonan-2-ol, 2,6-dimethylnonan-2-one, or 2,6-dimethylnonanoic acid.
Reduction: Simpler hydrocarbons such as 2,6-dimethyloctane.
Substitution: Halogenated derivatives like 2,6-dimethyl-2-chlorononane.
Scientific Research Applications
2,6-Dimethylnonane has several applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: While not commonly used in biological studies, its derivatives can be used in the synthesis of biologically active molecules.
Medicine: There are limited direct applications in medicine, but its derivatives may be explored for pharmaceutical synthesis.
Industry: It is used as a solvent in the production of resins, adhesives, paints, and dyes.
Mechanism of Action
The mechanism of action for 2,6-Dimethylnonane is primarily physical rather than chemical, as it is often used as a solvent or inert medium. It does not have specific molecular targets or pathways but can influence the solubility and reactivity of other compounds in a mixture.
Comparison with Similar Compounds
- 2,2-Dimethylnonane
- 2,4-Dimethylnonane
- 2,6-Dimethyloctane
Comparison:
- 2,2-Dimethylnonane: Similar in structure but with both methyl groups on the second carbon, leading to different physical properties and reactivity.
- 2,4-Dimethylnonane: Methyl groups on the second and fourth carbons, resulting in a different branching pattern and potentially different chemical behavior.
- 2,6-Dimethyloctane: One carbon shorter than 2,6-Dimethylnonane, affecting its boiling point and other physical properties.
This compound is unique due to its specific branching pattern, which influences its physical properties and makes it suitable for specific industrial applications.
Properties
IUPAC Name |
2,6-dimethylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNGOEWESNDQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938276 | |
| Record name | 2,6-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-28-2 | |
| Record name | 2,6-Dimethylnonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


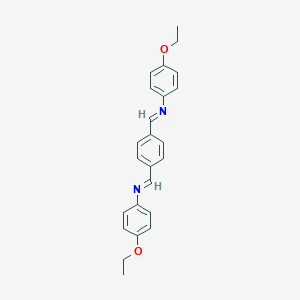

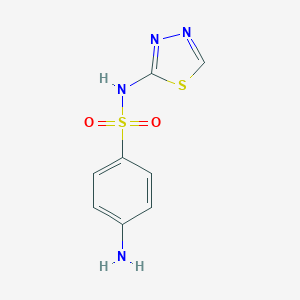

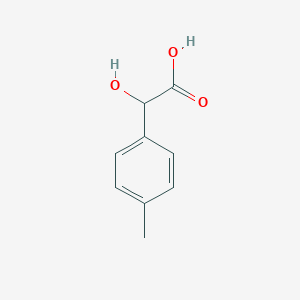

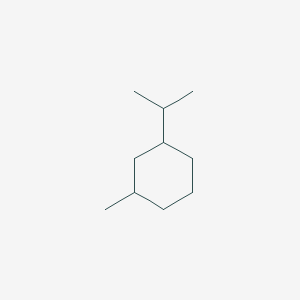

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)

